

# 3-Phenylpropyl acetate molecular weight and formula

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## Compound of Interest

Compound Name: 3-Phenylpropyl acetate

Cat. No.: B089845

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## An In-depth Technical Guide to 3-Phenylpropyl Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-phenylpropyl acetate**, a significant ester in the fields of fragrance, flavor, and chemical synthesis. This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis and analysis, and presents key data in a structured format for ease of reference.

## Chemical Identity and Properties

**3-Phenylpropyl acetate**, also known as hydrocinnamyl acetate, is the acetate ester of 3-phenylpropan-1-ol. It is recognized for its pleasant floral and fruity aroma.

Molecular Formula:  $C_{11}H_{14}O_2$  [\[1\]](#)[\[2\]](#)

Molecular Weight: 178.23 g/mol [\[1\]](#)[\[2\]](#)[\[3\]](#)

Table 1: Chemical Identifiers for **3-Phenylpropyl Acetate**

Identifier Type	Value
IUPAC Name	3-phenylpropyl acetate
CAS Number	122-72-5[1][2][3]
Linear Formula	CH <sub>3</sub> CO <sub>2</sub> (CH <sub>2</sub> ) <sub>3</sub> C <sub>6</sub> H <sub>5</sub> [4]
SMILES	CC(=O)OCCCC1=CC=CC=C1[3][5]
InChI	1S/C11H14O2/c1-10(12)13-9-5-8-11-6-3-2-4-7-11/h2-4,6-7H,5,8-9H2,1H3[1]
InChIKey	JRJGKUTZNBZHNK-UHFFFAOYSA-N[1]

Table 2: Physicochemical Properties of **3-Phenylpropyl Acetate**

Property	Value	Conditions
Boiling Point	244-245 °C[3][4]	@ 760 mmHg
Density	1.012 g/mL[4]	@ 25 °C
Refractive Index	1.496[4]	@ 20 °C
Solubility in Water	0.69 g/L[1]	
Vapor Pressure	<0.01 hPa[1]	@ 20 °C
Flash Point	113 °C[1]	Closed Cup
Autoignition Temp.	445 °C[1]	

## Experimental Protocols

### Synthesis of 3-Phenylpropyl Acetate via Esterification

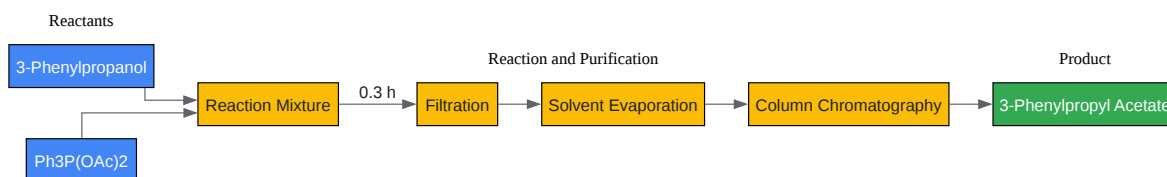
A common method for the synthesis of **3-phenylpropyl acetate** is the Fischer esterification of 3-phenylpropanol with an acetylating agent. The following protocol is adapted from established chemical literature.[1]

Materials:

- 3-phenylpropanol
- Triphenylphosphine diacetate ( $\text{Ph}_3\text{P}(\text{OAc})_2$ ) or Acetic Anhydride
- Ammonium bromide (if using  $\text{Ph}_3\text{P}/\text{Br}_2/\text{NH}_4\text{OAc}$  method)
- Solvent (e.g., n-hexane, Ethyl Acetate)
- Silica gel for column chromatography

Procedure (using  $\text{Ph}_3\text{P}(\text{OAc})_2$ ):

- To a solution of triphenylphosphine diacetate, add 1 mmol of 3-phenylpropanol.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion (approximately 0.3 hours), filter the reaction mixture to remove any precipitated byproducts.
- Evaporate the solvent from the filtrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a mixture of n-hexane and ethyl acetate (e.g., 3:1 ratio) as the eluent.
- The final product, **3-phenylpropyl acetate**, is obtained as a colorless liquid.



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Figure 1: Synthesis and Purification Workflow for **3-Phenylpropyl Acetate**.

## Analytical Characterization

The identity and purity of synthesized **3-phenylpropyl acetate** can be confirmed using various analytical techniques.

### 2.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile compounds.

- **Typical Column:** A non-polar column is suitable for the analysis.
- **Injection:** A representative sample is introduced into the GC inlet.
- **Separation:** The components are separated based on their boiling points and interaction with the stationary phase.
- **Detection:** The mass spectrometer detects the separated components, providing a mass spectrum for each.
- **Expected Mass Spectrum:** Key fragments for **3-phenylpropyl acetate** include m/z values of 118, 117, 91, and 43.[\[3\]](#)

### 2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure.

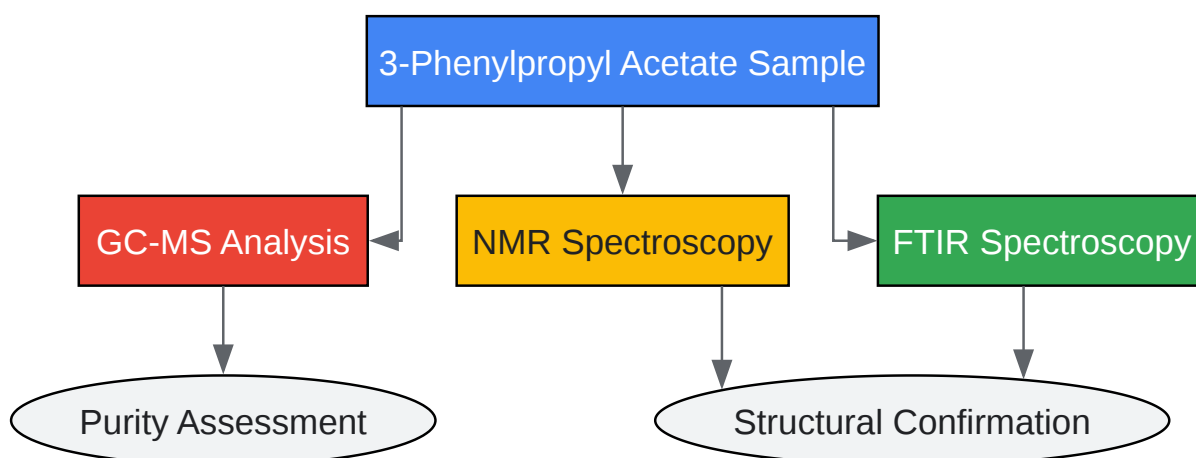
- $^1\text{H}$  NMR (in  $\text{CDCl}_3$ ):
  - $\delta$  7.3-7.1 ppm (m, 5H, aromatic protons)
  - $\delta$  4.08 ppm (t, 2H, -O-CH<sub>2</sub>-)
  - $\delta$  2.67 ppm (t, 2H, -CH<sub>2</sub>-Ph)
  - $\delta$  2.03 ppm (s, 3H, -C(=O)-CH<sub>3</sub>)
  - $\delta$  1.95 ppm (m, 2H, -CH<sub>2</sub>-CH<sub>2</sub>-CH<sub>2</sub>-)[\[6\]](#)

- $^{13}\text{C}$  NMR (in  $\text{CDCl}_3$ ):
  - $\delta$  171.1 ppm ( $\text{C}=\text{O}$ )
  - $\delta$  141.1 ppm (quaternary aromatic C)
  - $\delta$  128.4, 128.3, 126.0 ppm (aromatic CH)
  - $\delta$  63.8 ppm ( $-\text{O}-\text{CH}_2$ )
  - $\delta$  32.1 ppm ( $-\text{CH}_2-\text{Ph}$ )
  - $\delta$  30.1 ppm ( $-\text{CH}_2-\text{CH}_2-\text{CH}_2-$ )
  - $\delta$  20.9 ppm ( $-\text{C}(=\text{O})-\text{CH}_3$ )[\[1\]](#)

### 2.2.3. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

- Technique: Attenuated Total Reflectance (ATR) or as a neat liquid between salt plates.
- Expected Absorptions:
  - $\sim 3050\text{-}3000\text{ cm}^{-1}$  (aromatic C-H stretch)
  - $\sim 2950\text{-}2850\text{ cm}^{-1}$  (aliphatic C-H stretch)
  - $\sim 1740\text{ cm}^{-1}$  (ester  $\text{C}=\text{O}$  stretch)
  - $\sim 1240\text{ cm}^{-1}$  (ester C-O stretch)
  - $\sim 750$  and  $700\text{ cm}^{-1}$  (C-H out-of-plane bending for monosubstituted benzene)



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